molecular formula C28H19NO7 B2616520 Ethyl 5-((3-nitrobenzoyl)oxy)-2-phenylnaphtho[1,2-b]furan-3-carboxylate CAS No. 330675-96-2

Ethyl 5-((3-nitrobenzoyl)oxy)-2-phenylnaphtho[1,2-b]furan-3-carboxylate

Cat. No.: B2616520
CAS No.: 330675-96-2
M. Wt: 481.46
InChI Key: BUYNLYWIYTVAFA-UHFFFAOYSA-N
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Description

Ethyl 5-((3-nitrobenzoyl)oxy)-2-phenylnaphtho[1,2-b]furan-3-carboxylate is a complex organic compound with the molecular formula C24H17NO7. This compound is part of the benzofuran family, known for its diverse applications in organic synthesis and potential biological activities .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 5-((3-nitrobenzoyl)oxy)-2-phenylnaphtho[1,2-b]furan-3-carboxylate typically involves multiple steps, including nitration, esterification, and cyclization reactions. One common method involves the nitration of a benzoyl derivative, followed by esterification with ethanol under acidic conditions . The reaction conditions often require careful control of temperature and pH to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to enhance efficiency and scalability. The use of catalysts and optimized reaction conditions can further improve the yield and reduce production costs .

Chemical Reactions Analysis

Types of Reactions

Ethyl 5-((3-nitrobenzoyl)oxy)-2-phenylnaphtho[1,2-b]furan-3-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include nitric acid for nitration, sulfuric acid as a catalyst, and ethanol for esterification. Reduction reactions may involve hydrogen gas and a palladium catalyst .

Major Products

The major products formed from these reactions include amino derivatives, carboxylic acids, and substituted benzofurans, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

Ethyl 5-((3-nitrobenzoyl)oxy)-2-phenylnaphtho[1,2-b]furan-3-carboxylate has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development due to its unique chemical structure.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of Ethyl 5-((3-nitrobenzoyl)oxy)-2-phenylnaphtho[1,2-b]furan-3-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The benzofuran ring structure also allows for interactions with DNA and proteins, contributing to its potential therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Ethyl 5-((3-nitrobenzoyl)oxy)-2-phenylnaphtho[1,2-b]furan-3-carboxylate is unique due to its specific substitution pattern on the benzofuran ring, which imparts distinct chemical and biological properties. Its nitrobenzoyl group enhances its reactivity and potential for forming various derivatives, making it a valuable compound in synthetic and medicinal chemistry .

Properties

IUPAC Name

ethyl 5-(3-nitrobenzoyl)oxy-2-phenylbenzo[g][1]benzofuran-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H19NO7/c1-2-34-28(31)24-22-16-23(35-27(30)18-11-8-12-19(15-18)29(32)33)20-13-6-7-14-21(20)26(22)36-25(24)17-9-4-3-5-10-17/h3-16H,2H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BUYNLYWIYTVAFA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(OC2=C1C=C(C3=CC=CC=C32)OC(=O)C4=CC(=CC=C4)[N+](=O)[O-])C5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H19NO7
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

481.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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